1H-pyrazole-3,5-diamine

描述

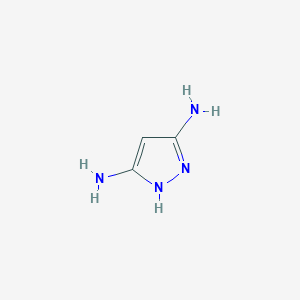

1H-Pyrazole-3,5-diamine is a heterocyclic compound featuring a five-membered ring with two nitrogen atoms at positions 1 and 2, and amino groups at positions 3 and 5.

准备方法

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of malononitrile with hydrazine monohydrate, which leads to the formation of the desired compound through the release of ammonia . Another method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .

化学反应分析

Functionalization Reactions

The amino groups at positions 3 and 5 of the pyrazole ring are highly reactive and can participate in various functionalization reactions:

-

Acetylation : The amino groups can be acetylated using acetic anhydride, leading to derivatives that may exhibit altered biological activity. For instance, acetylation has been shown to result in a complete loss of activity in certain analogues .

-

Oxidation and Reduction : The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate to form pyrazole oxides. Conversely, reduction reactions can modify nitro groups present in derivatives to amines or other functional groups.

Multicomponent Reactions

Recent advancements have introduced multicomponent reaction strategies for synthesizing complex pyrazole derivatives efficiently:

-

One-Pot Synthesis : A modular approach allows for the simultaneous formation of multiple bonds in a single reaction vessel, significantly improving yield and reducing reaction time .

Biological Activity and Mechanism of Action

1H-pyrazole-3,5-diamine exhibits a range of biological activities attributed to its ability to interact with various molecular targets:

-

Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Its mechanism often involves binding to the active site of enzymes, thereby modulating their activity .

-

Antimicrobial Properties : Several derivatives have shown promising results against bacterial strains and may serve as lead compounds for developing new antibiotics .

Data Tables

科学研究应用

Anti-Bacterial Activity

Recent studies have identified derivatives of 1H-pyrazole-3,5-diamine as potential anti-biofilm agents. A structure-activity relationship (SAR) study revealed that certain analogues effectively reduce cyclic di-GMP levels in Pseudomonas aeruginosa, a bacterium known for its biofilm formation and antibiotic resistance. The compound 4-(2-(2-fluorophenyl)hydrazineylidene)-5-imino-4,5-dihydro-1H-pyrazol-3-amine demonstrated significant potency in this regard .

Anti-Tubercular Activity

A series of this compound derivatives have been synthesized and tested for their anti-tubercular properties against Mycobacterium tuberculosis. In vitro studies indicated that compounds such as 4a and 4b displayed excellent activity compared to standard drugs like pyrazinamide and isoniazid. Molecular docking studies further supported these findings by demonstrating favorable interactions with target enzymes .

| Compound | Activity Level | Standard Comparison |

|---|---|---|

| 4a | Excellent | Pyrazinamide |

| 4b | Excellent | Isoniazid |

| 5a | Moderate | Ethambutol |

Anti-Cancer Activity

The anti-cancer potential of pyrazole derivatives has also been explored extensively. A study highlighted the synthesis of new compounds based on the pyrazole scaffold that exhibited significant antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB231). The most active compounds achieved IC50 values as low as 4.72 µM, indicating strong potential for therapeutic application in cancer treatment .

Case Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives using polyethylene glycol as a solvent, researchers found that several compounds exhibited promising anti-tubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The synthesis process was efficient, yielding compounds with high purity confirmed through spectral analysis .

Case Study 2: Grafting with Carbon Nanotubes

Another innovative application involved grafting multiwalled carbon nanotubes with pyrazole derivatives to enhance their antibacterial properties while reducing cytotoxicity. This approach not only improved the efficacy of the pyrazole compounds but also expanded their application in nanomedicine .

作用机制

The mechanism of action of 1H-pyrazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the presence of amino groups allows for hydrogen bonding interactions with biological targets, enhancing its binding affinity and specificity .

相似化合物的比较

3,5-Diamino-4-nitro-1H-pyrazole: Similar in structure but contains a nitro group, making it more reactive and suitable for high-energy applications.

1H-Pyrazolo[3,4-b]pyridine: A bicyclic compound with similar nitrogen-containing heterocyclic structure, used in medicinal chemistry.

4,4’-Dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Contains additional nitro groups, enhancing its energetic properties.

Uniqueness: 1H-Pyrazole-3,5-diamine is unique due to its dual amino groups, which provide versatility in chemical reactions and potential for various applications. Its relatively simple structure allows for easy modification, making it a valuable scaffold in synthetic chemistry .

生物活性

1H-Pyrazole-3,5-diamine is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

This compound is characterized by its pyrazole ring structure with amino groups at the 3 and 5 positions. This structural configuration is crucial for its biological activity, as modifications at these sites can significantly influence pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Diazotization : Aniline derivatives are converted into diazonium salts.

- Cyclization : The diazonium salt reacts with hydrazine or its derivatives to form the pyrazole ring.

- Functionalization : Further modifications can be performed on the amino groups to enhance biological activity.

A detailed synthesis pathway can be summarized as follows:

| Step | Description |

|---|---|

| 1 | Diazotization of aniline to form diazonium salt |

| 2 | Reaction with malonate to form a hydrazone intermediate |

| 3 | Cyclization with hydrazine to yield this compound derivatives |

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antimicrobial Activity : Various studies have reported that derivatives of this compound demonstrate significant antimicrobial effects against bacteria such as E. coli, S. aureus, and Mycobacterium tuberculosis. For instance, compounds like 4a and 4b showed potent anti-tubercular activity against the H37Rv strain of M. tuberculosis with IC50 values comparable to standard drugs like rifampicin .

- Anti-inflammatory Properties : The pyrazole scaffold is known for its anti-inflammatory effects. Compounds derived from this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro. For example, specific modifications on the pyrazole ring have led to enhanced cytotoxicity against various cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Key findings from SAR studies include:

- Substituent Effects : The presence and position of substituents on the phenyl ring significantly affect the compound's potency. For instance, fluorinated analogues exhibited higher activity compared to their non-fluorinated counterparts .

- Functional Group Variation : The introduction of hydroxyl or methoxy groups has been shown to enhance water solubility and biological activity. Hydroxyl-substituted derivatives demonstrated notable reductions in c-di-GMP levels in Pseudomonas aeruginosa, indicating potential applications in biofilm inhibition .

Case Studies

Several studies have highlighted the efficacy of this compound derivatives in various biological assays:

- Antimycobacterial Activity : A series of newly synthesized compounds were tested against M. tuberculosis strains, showing varying degrees of activity with some compounds achieving >90% inhibition at low concentrations .

- Antifungal Activity : Compounds were also screened against fungi such as Aspergillus niger, revealing promising antifungal properties alongside their antibacterial effects .

属性

IUPAC Name |

1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-2-1-3(5)7-6-2/h1H,(H5,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBBJPZIDRELDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50430696 | |

| Record name | 1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16082-33-0 | |

| Record name | 1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50430696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diamino-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The provided research focuses primarily on the synthetic routes and antibacterial activity of various derivatives of 1H-pyrazole-3,5-diamine. While the exact mechanism of action isn't fully elucidated in these studies, some insights are provided:

- MurB Inhibition: Bis(pyrazolo[1,5-a]pyrimidines) synthesized from this compound demonstrated promising MurB inhibitory activity []. MurB is an essential enzyme in bacterial cell wall biosynthesis, and its inhibition disrupts cell wall formation, leading to bacterial death.

- CDK Inhibition: Some 1H-benzimidazol-2-yl-1H-pyrazole-3,5-diamines showed modest inhibitory activity toward cyclin-dependent kinase 2/cyclin E []. CDKs play a crucial role in cell cycle regulation, and their inhibition can disrupt uncontrolled cell growth, as seen in cancer.

ANone: The provided research primarily focuses on synthesizing and evaluating the biological activity of this compound derivatives, and it does not delve into the parent compound's material compatibility or stability. This information would necessitate dedicated studies.

ANone: The provided research does not highlight any catalytic properties of this compound. Its primary use, as presented in the papers, is as a building block for synthesizing diverse heterocyclic compounds with potential biological activities.

ANone: While the studies mention using SwissADME to predict the drug-likeness of some synthesized derivatives [, ], they do not provide details on specific computational modeling studies or QSAR models for this compound or its derivatives.

ANone: Several studies highlight clear SAR trends for this compound derivatives:

- Antibacterial Activity:

- Antioxidant Activity:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。